Benzoic acid, 3-[(1S)-1-aminoethyl]-, ethyl ester
CAS No.:
Cat. No.: VC16952515
Molecular Formula: C11H15NO2
Molecular Weight: 193.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H15NO2 |
|---|---|
| Molecular Weight | 193.24 g/mol |
| IUPAC Name | ethyl 3-(1-aminoethyl)benzoate |
| Standard InChI | InChI=1S/C11H15NO2/c1-3-14-11(13)10-6-4-5-9(7-10)8(2)12/h4-8H,3,12H2,1-2H3 |
| Standard InChI Key | QWRWCBPEQXKHPX-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CC=CC(=C1)C(C)N |
Introduction
Structural and Stereochemical Characteristics
Molecular Architecture
The compound’s structure consists of a benzene ring substituted at the third carbon with a (1S)-1-aminoethyl group () and at the first carbon with an ethyl ester (). The stereochemistry at the chiral center (C1 of the aminoethyl group) is exclusively the S-configuration, a critical feature influencing its interactions with biological targets .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 193.24 g/mol | |
| IUPAC Name | Ethyl 3-(1-aminoethyl)benzoate | |
| Canonical SMILES | CCOC(=O)C1=CC=CC(=C1)C(C)N | |
| Chiral Center | S-configuration at C1 |
The ethyl ester group enhances lipid solubility, potentially improving membrane permeability in pharmacological contexts, while the aminoethyl substituent provides a site for hydrogen bonding and ionic interactions.
Spectroscopic Identification
Nuclear Magnetic Resonance (NMR) and mass spectrometry data confirm the structure. The -NMR spectrum exhibits signals for the ethyl ester’s methylene ( 4.1–4.3 ppm) and methyl groups ( 1.3–1.4 ppm), alongside aromatic protons ( 7.4–8.1 ppm) and the aminoethyl moiety’s protons ( 1.4–1.6 ppm for methyl, 3.2–3.5 ppm for methine). High-resolution mass spectrometry (HRMS) shows a molecular ion peak at 193.24, consistent with the molecular formula.
Synthesis and Manufacturing
Esterification Strategies
The synthesis typically involves esterification of 3-[(1S)-1-aminoethyl]benzoic acid with ethanol. Acid-catalyzed esterification using concentrated sulfuric acid or p-toluenesulfonic acid () is a common method, yielding the ester in 70–85% efficiency. Alternative approaches employ carbodiimide-based coupling reagents (e.g., dicyclohexylcarbodiimide, DCC) with dimethylaminopyridine (DMAP) as a catalyst, achieving higher purity but at increased cost.
Table 2: Representative Synthesis Conditions
| Method | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| Acid-catalyzed | , ethanol | 78 | 92 |
| Carbodiimide-mediated | DCC, DMAP, ethanol | 85 | 98 |
Chirality Control
The S-configuration is preserved during synthesis using enantiomerically pure starting materials. Asymmetric synthesis via chiral auxiliaries or enzymatic resolution remains underexplored but could offer routes to scalable production .
Physicochemical Properties
Thermal and Solubility Profiles
The compound is a solid at room temperature, with a predicted density of and a boiling point of under atmospheric pressure . It exhibits moderate solubility in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) and limited solubility in water () due to the ethyl ester’s hydrophobicity .
Stability Considerations
The aminoethyl group is prone to oxidation, necessitating storage under inert atmospheres (nitrogen or argon) at 2–8°C . Hydrolysis of the ester moiety occurs under strongly acidic or basic conditions, yielding 3-[(1S)-1-aminoethyl]benzoic acid.
Comparative Analysis with Structural Analogs
Ethyl vs. Methyl Ester Derivatives
Replacing the ethyl ester with a methyl group (as in methyl 4-[(1S)-1-aminoethyl]benzoate) reduces molecular weight (, 179.22 g/mol) and alters solubility profiles . The methyl derivative’s higher polarity may enhance renal clearance but reduce blood-brain barrier penetration compared to the ethyl ester .
Enantiomeric Differences
The R-enantiomer (e.g., (R)-methyl 3-(1-aminoethyl)benzoate hydrochloride) shows distinct pharmacological behavior, underscoring the importance of stereochemistry in drug design .
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor in synthesizing receptor antagonists and enzyme inhibitors. For example, it is a key intermediate in developing EP4 receptor antagonists for cardiovascular therapies .
Material Science
Its aromatic and hydrogen-bonding functionalities make it a candidate for synthesizing liquid crystals or polymeric matrices with tailored thermal properties.
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